Triethylsilyl trifluoromethanesulfonate

Vue d'ensemble

Description

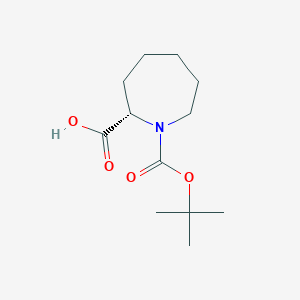

Triethylsilyl trifluoromethanesulfonate, also known as TES triflate or Trifluoromethanesulfonic acid triethylsilylester, is a silylating agent . It is also useful as a Lewis acid catalyst .

Molecular Structure Analysis

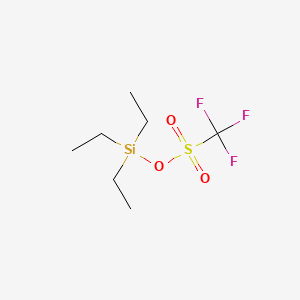

The molecular formula of Triethylsilyl trifluoromethanesulfonate is CF3SO3Si(C2H5)3 . Its molecular weight is 264.34 .Chemical Reactions Analysis

Triethylsilyl trifluoromethanesulfonate acts as a silylating agent and is also useful as a Lewis acid catalyst . It reacts with 1-diazo-3,3-dimethyl-butan-2-one to prepare 1-diazo-3,3-dimethyl-1-(triethylsilyl)-2-butanone .Physical And Chemical Properties Analysis

Triethylsilyl trifluoromethanesulfonate is a fuming liquid with a boiling point of 85-86 °C/12 mmHg . It has a density of 1.169 g/mL at 25 °C . The refractive index is n20/D 1.389 .Applications De Recherche Scientifique

Organic Synthesis

TESOTf serves as a powerful silylating agent in organic synthesis, where it is used to introduce silyl protective groups. These groups are pivotal in protecting sensitive functional groups during multi-step synthetic processes. For example, TESOTf is employed to protect alcohols as silyl ethers, which can be selectively deprotected later .

Catalysis

In catalysis research, TESOTf is utilized as a Lewis acid catalyst . Its strong electron-withdrawing triflate group enhances the electrophilicity of the silicon center, making it an effective catalyst for various reactions, including Friedel-Crafts alkylations and esterifications .

Pharmaceuticals

TESOTf finds applications in pharmaceutical research, particularly in the synthesis of complex molecules. It facilitates the formation of carbon-silicon bonds, which are crucial in the development of new drugs and active pharmaceutical ingredients .

Materials Science

In materials science, TESOTf is used to modify the surface properties of polymers and other materials. Its ability to introduce silyl groups can alter the hydrophobicity and chemical resistance of materials, which is beneficial for creating specialized coatings and composites .

Analytical Chemistry

TESOTf plays a role in analytical chemistry as a derivatization agent. It is used to modify compounds to make them more amenable to analysis by techniques such as gas chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Biochemistry Research

In biochemistry, TESOTf is used to study enzyme mechanisms and substrate specificity. By modifying substrates or inhibitors with silyl groups, researchers can probe the active sites of enzymes and gain insights into their function .

Environmental Science

TESOTf is also relevant in environmental science, where it is used in the study of soil and water samples. It can help in the analysis of organic contaminants by transforming them into more volatile derivatives for easier detection .

Polymer Chemistry

In the field of polymer chemistry, TESOTf is utilized to initiate polymerizations and to modify polymer ends. This allows for the creation of block copolymers with specific properties and the development of new polymeric materials with enhanced performance .

Safety and Hazards

Mécanisme D'action

Target of Action

Triethylsilyl trifluoromethanesulfonate (TESOTf) is primarily used as a silylating agent in organic synthesis . Its primary targets are organic compounds such as aldehydes, ketones, and alcohols .

Mode of Action

TESOTf interacts with its targets by donating a silyl group (Si(C2H5)3) to the target molecule . This silylation process enhances the reactivity of the target molecule, enabling further chemical transformations .

Biochemical Pathways

The silylation of organic compounds by TESOTf can affect various biochemical pathways. For instance, it can convert aldehydes and ketones into silyl enol ethers , which are intermediates in many organic reactions. It can also protect alcohols by converting them into silyl ethers , which can be selectively deprotected later in the synthesis process.

Pharmacokinetics

Its physical properties, such as its liquid form and density of 1169 g/mL at 25 °C , can influence its handling and use in the laboratory.

Result of Action

The silylation of target molecules by TESOTf results in the formation of new organic compounds with enhanced reactivity . These new compounds can undergo further chemical transformations, enabling the synthesis of complex organic molecules.

Propriétés

IUPAC Name |

triethylsilyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMPXDBGVJZCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229597 | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylsilyl trifluoromethanesulfonate | |

CAS RN |

79271-56-0 | |

| Record name | Triethylsilyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79271-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079271560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of triethylsilyl trifluoromethanesulfonate (TESOTf) in organic synthesis?

A1: Triethylsilyl trifluoromethanesulfonate (TESOTf) is widely employed as a powerful silylating agent, facilitating the introduction of triethylsilyl protecting groups onto alcohols and other nucleophilic functional groups. [, , , ] This protection strategy is particularly valuable in multi-step synthesis, allowing for the selective manipulation of other reactive sites in complex molecules.

Q2: How does TESOTf interact with tetrahydropyranyl (THP) ethers, and what are the implications for organic synthesis?

A2: TESOTf reacts with THP ethers in the presence of a base like 2,4,6-collidine. This reaction proceeds through a collidinium salt intermediate, ultimately yielding the corresponding alcohol and 4-triethylsiloxybutanal. [] This method provides a mild and efficient way to deprotect THP ethers, especially useful when dealing with acid-labile protecting groups in the molecule.

Q3: Can you elaborate on the role of TESOTf in the context of ring-closing metathesis reactions?

A3: Interestingly, the intermediate formed during the reaction of TESOTf with alkenol-THP ethers can be trapped with other alkenols. This trapping generates acyclic mixed acetals, which can then undergo ring-closing metathesis using the tetrahydropyranyl unit as a tether. [] This application highlights the versatility of TESOTf in facilitating complex transformations.

Q4: Beyond THP ether deprotection, what other applications of TESOTf are noteworthy in organic chemistry?

A4: TESOTf has proven valuable in several key reactions, including:

- Glycosylation Reactions: It serves as a catalyst in glycosylation reactions, particularly those employing phenyl selenoglycosides as donors and acceptors, contributing to the synthesis of complex oligosaccharides. []

- Cationic Heck Reactions: TESOTf plays a crucial role in enabling the use of cheaper and more stable aryl chlorides, mesylates, tosylates, and sulfamates in nickel-catalyzed cationic Heck reactions. [, ] This expands the scope and practicality of this important carbon-carbon bond forming reaction.

Q5: Are there any spectroscopic techniques used to study the reactions involving TESOTf?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, plays a vital role in characterizing the intermediates formed in reactions involving TESOTf. For instance, the structure of the collidinium salt intermediate in THP ether deprotection was confirmed using 1H NMR. [] Additionally, techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be employed to further confirm the structure of intermediates. []

Q6: What makes TESOTf a preferred choice over other silylating agents in certain reactions?

A6: While other silylating agents exist, TESOTf offers several advantages:

- Mild Reaction Conditions: It allows for reactions to be carried out under milder conditions, minimizing unwanted side reactions, especially important when dealing with sensitive substrates. [, ]

- Chemoselectivity: TESOTf demonstrates good chemoselectivity, preferentially reacting with specific functional groups, leaving others intact. This is crucial in manipulating complex molecules with multiple reactive sites. []

Q7: Are there any known limitations or challenges associated with the use of TESOTf?

A7: * Moisture Sensitivity: TESOTf is moisture-sensitive and should be handled under anhydrous conditions to prevent decomposition. [] This necessitates careful experimental setup and the use of dry solvents and reagents.* Byproduct Formation: The trifluoromethanesulfonate anion (triflate) generated during the reaction can sometimes lead to unwanted side reactions or complicate purification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.